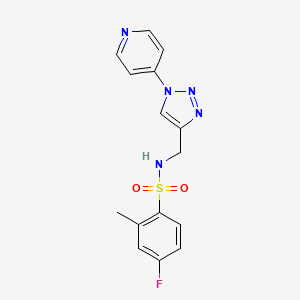
4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14FN5O2S and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity :
- A compound structurally similar to 4-fluoro-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide was found to exhibit antimicrobial activity. Specifically, it inhibited the growth of both Listeria monocytogenes and Escherichia coli. This activity was comparable to that of ampicillin and vancomycin, indicating its potential as an antimicrobial agent (Kariuki et al., 2022).
- Another study reported the synthesis of benzenesulfonamide derivatives, which showed moderate or fairly high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).
Antioxidant and Antibacterial Properties :
- Certain bis-1,2,3-triazole derivatives, which are closely related to the chemical structure , demonstrated excellent antioxidant activity. Some of these compounds also exhibited strong antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli (Reddy et al., 2016).
Biochemical Evaluation for Medical Applications :
- A study synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides and evaluated them as inhibitors of kynurenine 3-hydroxylase, an enzyme important in the kynurenine pathway. The compounds showed high-affinity inhibition and are significant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Synthesis and Crystal Structures for Chemical Analysis :
- There are studies focused on the synthesis and crystal structure analysis of compounds with similar structures, which are crucial for understanding their chemical properties and potential applications in various fields (Dura´n et al., 1997).
Potential in Cancer Therapy :
- A series of novel benzenesulfonamide derivatives were synthesized and showed potential as anticancer agents. These compounds exhibited remarkable activity against several human tumor cell lines, indicating their significance in developing new cancer therapies (Sławiński et al., 2012).
Inhibition of Carbonic Anhydrase Isoforms for Potential Anticancer Drug Development :
- Research on bidentate 2-pyridyl-1,2,3-triazole ligands containing a 4-substituted benzenesulfonamide pharmacophore demonstrated promising nanomolar inhibitory activity against carbonic anhydrase isoform IX. This suggests potential for these compounds as anticancer drug candidates (Aimene et al., 2019).
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-8-12(16)2-3-15(11)24(22,23)18-9-13-10-21(20-19-13)14-4-6-17-7-5-14/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAFSVSBYXXREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)

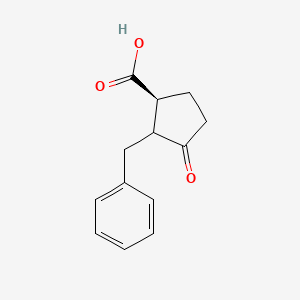
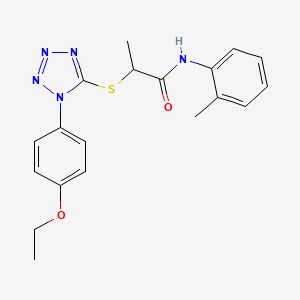

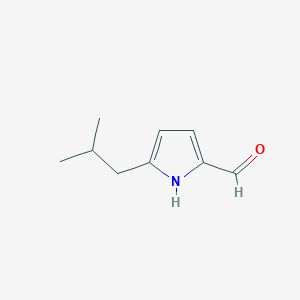
![N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454773.png)
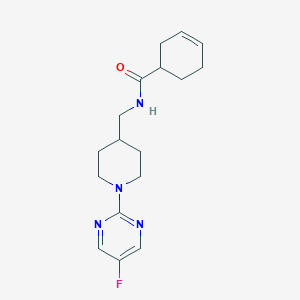
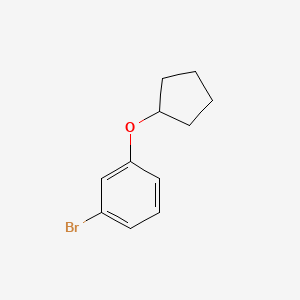
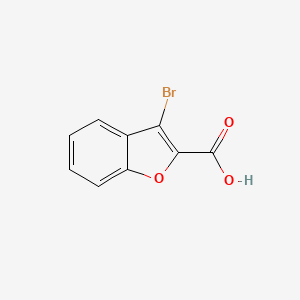

![6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454784.png)
![2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2454785.png)
